

chlorpropamide CYP2C9 CYP2C19 metabolic pathway

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Chlorpropamide

CAS No.: 94-20-2

Cat. No.: S523553

Get Quote

Metabolic Pathways and Enzymology

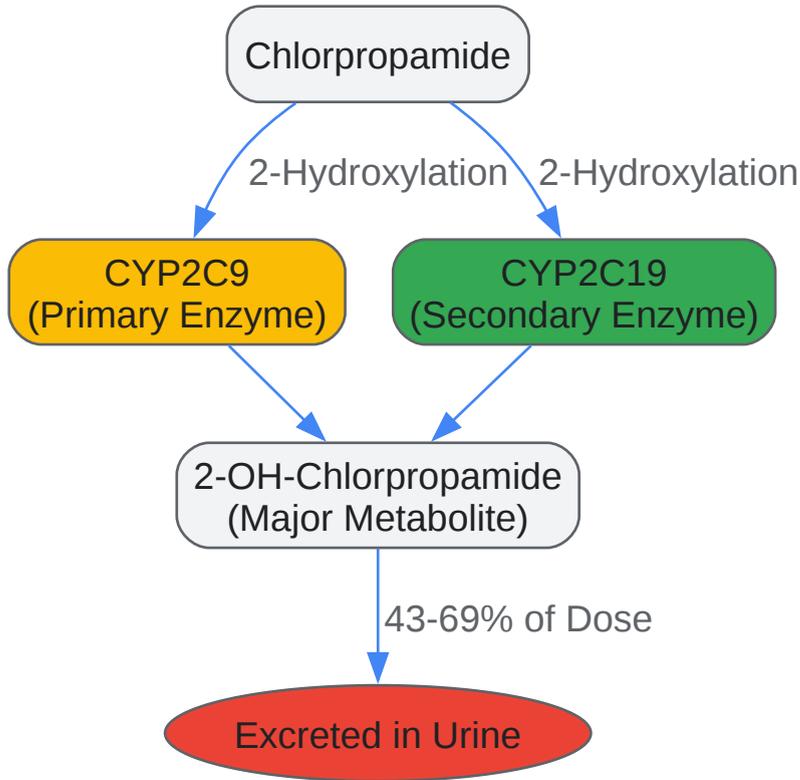
The principal metabolic pathway for **chlorpropamide** is 2-hydroxylation, forming the major metabolite **2-hydroxychlorpropamide (2-OH-chlorpropamide)**. In vivo, this metabolite accounts for approximately **43–69%** of the recovered dose in urine [1]. Other identified metabolites include 3-hydroxy**chlorpropamide**, p-chlorobenzenesulphonylurea, and p-chlorobenzenesulphonamide [1] [2].

The following table summarizes the key enzymes involved and the quantitative kinetics of the 2-hydroxylation reaction:

Enzyme	Role in Chlorpropamide 2-Hydroxylation	Kinetic Parameters (Mean ± SD)	Intrinsic Clearance ($\mu\text{l min}^{-1} \text{nmol}^{-1} \text{protein}$)
--------	--	--------------------------------	--

| **CYP2C9** | Principal enzyme in vivo; genetic polymorphisms significantly impact drug clearance [1] [3]. | (K_m): $121.7 \pm 19.9 \mu\text{M}$ (HLM) [1] (V_{\max}): $16.1 \pm 5.0 \text{ pmol min}^{-1} \text{mg}^{-1} \text{protein}$ (HLM) [1] | 0.26 [1] |
| **CYP2C19** | Catalyzes the reaction in vitro with similar efficiency to CYP2C9, but its genetic polymorphism shows no significant effect on in vivo disposition [1] [3]. | Information not available in search results | 0.22 [1] | | **Human Liver Microsomes (HLM)** | Overall metabolic activity described by a one-enzyme model [1]. | (K_m): $121.7 \pm 19.9 \mu\text{M}$ [1] (V_{\max}): $16.1 \pm 5.0 \text{ pmol min}^{-1} \text{mg}^{-1} \text{protein}$ [1] | Information not available in search results |

The relationship between these elements in the metabolic pathway of **chlorpropamide** can be visualized as follows:



[Click to download full resolution via product page](#)

Chlorpropamide is metabolized to **2-OH-chlorpropamide** by **CYP2C9** and **CYP2C19**, and then excreted in urine.

Impact of Genetic Polymorphisms

Clinical studies demonstrate that genetic variations in the enzymes involved in metabolism have a clear and differential impact on how the body processes **chlorpropamide**.

Genotype/Phenotype	Impact on Chlorpropamide Pharmacokinetics
--------------------	---

| **CYP2C9*1/*3** (vs. ***1/*1**) | ↓ **Nonrenal clearance** (1.8 ± 0.2 vs. 2.4 ± 0.1 ml h⁻¹ kg⁻¹) [1] ↑ **Metabolic ratio in urine** (**Chlorpropamide/2-OH-chlorpropamide**: 1.01 ± 0.19 vs. 0.56 ± 0.08) [1] || **CYP2C19 EM**

vs. PM | No significant differences observed in pharmacokinetic parameters [1] [3] |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, the core methodologies from the key study are outlined below.

In Vitro Incubation with Human Liver Microsomes (HLM)

- **Microsome Preparation:** Microsomes were prepared from human liver tissue and resuspended in 100 mM phosphate buffer (pH 7.4) containing 1.0 mM EDTA and 5.0 mM MgCl₂ [1].
- **Incubation Conditions:** The reaction mixture (250 µL) contained microsomes (1 mg mL⁻¹ protein) and **chlorpropamide** at concentrations ranging from 10–1000 µM. The mixture was pre-incubated for 5 minutes at 37°C [1].
- **Reaction Initiation & Termination:** The reaction was started by adding an NADPH-generating system. After 60 minutes of incubation at 37°C, the reaction was stopped by placing the tubes on ice and adding ice-cold 10% perchloric acid [1].
- **Metabolite Analysis:** The formation of 2-OH-**chlorpropamide** was measured, and kinetic parameters (K_m and V_{max}) were determined by fitting the data to a one-enzyme model [1].

Enzyme Identification with Recombinant CYP Isoforms

- **Isoform Screening:** **Chlorpropamide** (100 µM) was incubated with 20 pmol of various recombinant human CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) and a control vector [1].
- **Kinetic Studies:** For CYP2C9 and CYP2C19, further detailed kinetic studies were performed with **chlorpropamide** concentrations up to 2000 µM to calculate intrinsic clearance [1].

Chemical Inhibition Studies in HLM

- **Inhibitors Used:** The formation of 2-OH-**chlorpropamide** was measured in the presence of selective chemical inhibitors, including **sulfaphenazole** (for CYP2C9), **S-mephenytoin** (for CYP2C19), ketoconazole (CYP3A4), quinidine (CYP2D6), and furafylline (CYP1A2) [1].
- **Key Finding:** The reaction was significantly inhibited by sulfaphenazole, but not by S-mephenytoin or the other inhibitors, confirming the dominant role of CYP2C9 over CYP2C19 in human liver microsomes [1].

In Vivo Clinical Study Design

- **Subjects:** 21 healthy volunteers pre-genotyped for CYP2C9 and CYP2C19 polymorphisms [1].
- **Dosing & Sampling:** Subjects received a single oral dose of 250 mg **chlorpropamide** [1].
- **Pharmacokinetic Analysis:** Nonrenal clearance and the metabolic ratio of **chlorpropamide** to 2-OH-**chlorpropamide** in urine were calculated and compared across different genotype groups [1].

Key Takeaways for Researchers

- **Clinical Relevance:** When predicting drug-drug interactions or interindividual variability in **chlorpropamide** response, **CYP2C9 activity and genotype are the primary considerations**. CYP2C19's role appears to be minor in a clinical setting.
- **In Vitro to In Vivo Translation:** This case highlights a clear instance where in vitro enzyme activity does not fully predict in vivo importance, likely due to the higher relative abundance of CYP2C9 in the human liver compared to CYP2C19.
- **Safety & Efficacy:** The significant impact of CYP2C9 polymorphisms on clearance underscores the potential for increased hypoglycemic risk in patients carrying variant alleles (e.g., *1/*3), necessitating careful dosing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Chlorpropamide 2-hydroxylation is catalysed by CYP2C9 ... [pmc.ncbi.nlm.nih.gov]
2. Chlorpropamide: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Chlorpropamide 2-hydroxylation is catalysed by CYP2C9 ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [chlorpropamide CYP2C9 CYP2C19 metabolic pathway].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523553#chlorpropamide-cyp2c9-cyp2c19-metabolic-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com